

Spectroscopic Characterization of Boc-D-Homoserine: A Technical Guide

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Compound of Interest

Compound Name: *Boc-d-homoserine*

Cat. No.: *B3029672*

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This guide provides a comprehensive overview of the expected spectroscopic data for N-tert-butoxycarbonyl-D-homoserine (**Boc-D-homoserine**), a key building block in peptide synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.

Chemical Structure and Properties

Boc-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the solubility of the amino acid in organic solvents and prevents unwanted side reactions during peptide synthesis.

- Molecular Formula: $C_9H_{17}NO_5$ [\[1\]](#)
- Molecular Weight: 219.24 g/mol [\[1\]](#)
- Exact Mass: 219.11067264 Da [\[1\]](#)

Spectroscopic Data

While a comprehensive set of experimentally-derived spectra for **Boc-D-homoserine** is not readily available in the public domain, the following tables summarize the expected spectroscopic data based on the analysis of its functional groups and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables provide predicted chemical shifts for ^1H and ^{13}C NMR of **Boc-D-homoserine**.

Table 1: Predicted ^1H NMR Spectral Data of **Boc-D-homoserine**

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
~5.0-5.5	d	NH (Amide)
~4.1-4.3	m	H-2 (α -proton)
~3.6-3.8	m	H-4 (γ -protons)
~1.8-2.1	m	H-3 (β -protons)
1.45	s	$\text{C}(\text{CH}_3)_3$ (Boc group)

d: doublet, m: multiplet, s: singlet

Table 2: Predicted ^{13}C NMR Spectral Data of **Boc-D-homoserine**

Chemical Shift (δ) ppm	Tentative Assignment
~173-176	$\text{C}=\text{O}$ (Carboxylic acid)
~155-157	$\text{C}=\text{O}$ (Boc group)
~80	$\text{C}(\text{CH}_3)_3$ (Boc group)
~58-60	C-4 (γ -carbon)
~53-55	C-2 (α -carbon)
~33-36	C-3 (β -carbon)
28.3	$\text{C}(\text{CH}_3)_3$ (Boc group)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **Boc-D-homoserine**.

Table 3: Predicted IR Absorption Bands for **Boc-D-homoserine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3300	Medium	N-H stretch (Amide)
2980-2850	Medium-Strong	C-H stretch (Alkyl)
~1740	Strong	C=O stretch (Carboxylic acid)
~1690	Strong	C=O stretch (Boc group, amide I)
~1520	Medium	N-H bend (Amide II)
~1160	Strong	C-O stretch (Boc group)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule. For **Boc-D-homoserine**, soft ionization techniques like Electrospray Ionization (ESI) are recommended to observe the molecular ion.

Table 4: Expected Mass Spectrometry Data for **Boc-D-homoserine**

m/z	Ion	Notes
220.1180	[M+H] ⁺	Protonated molecular ion.
242.0999	[M+Na] ⁺	Sodium adduct.
218.0923	[M-H] ⁻	Deprotonated molecular ion.
164.0655	[M+H - C ₄ H ₈] ⁺	Loss of isobutylene from the Boc group.
120.0655	[M+H - Boc] ⁺	Loss of the Boc group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for **Boc-D-homoserine**.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-25 mg of **Boc-D-homoserine** for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.^[2] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or D_2O with pH adjustment). Gently swirl or vortex the vial to ensure complete dissolution.^[2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Data Acquisition:** Acquire the NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR).
- **Data Processing:** The raw Free Induction Decay (FID) signal is processed to obtain the final NMR spectrum. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., the residual solvent peak or an internal standard like TMS).

FT-IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a small amount of **Boc-D-homoserine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

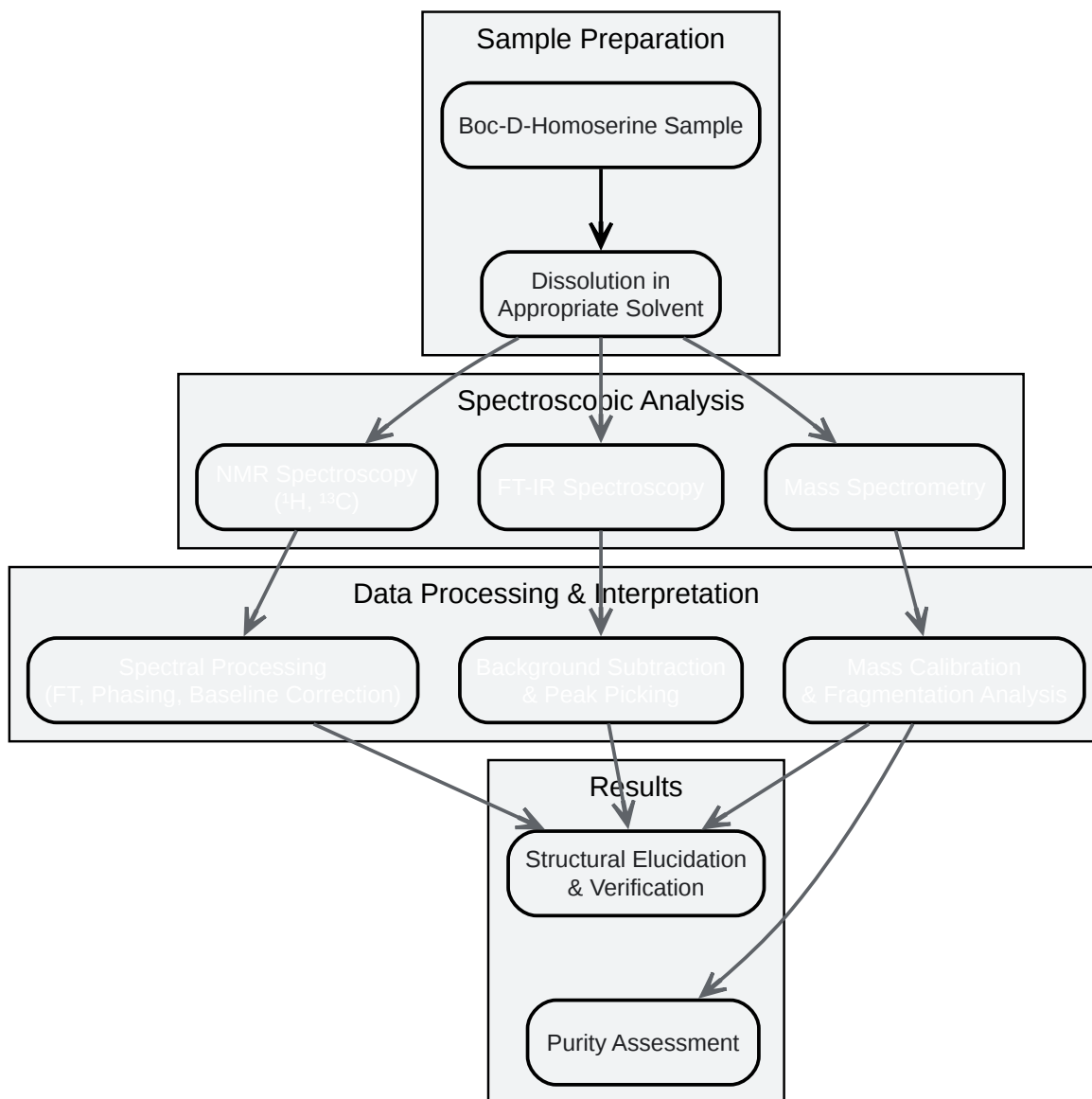
- **Sample Preparation:** Prepare a dilute solution of **Boc-D-homoserine** in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid for

positive ion mode ESI.

- **Data Acquisition:** Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in the desired mass range. For fragmentation studies (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Boc-D-homoserine**.



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Caption: A generalized workflow for the spectroscopic characterization of **Boc-D-homoserine**.

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References

- 1. Boc-d-homoserine | C₉H₁₇NO₅ | CID 13066456 - PubChem [pubchem.ncbi.nlm.nih.gov]
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